

Application Notes and Protocols: Febrifugine Delivery for Cell Culture Experiments

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Compound of Interest

Compound Name: *Febrifugine*

Cat. No.: *B1204314*

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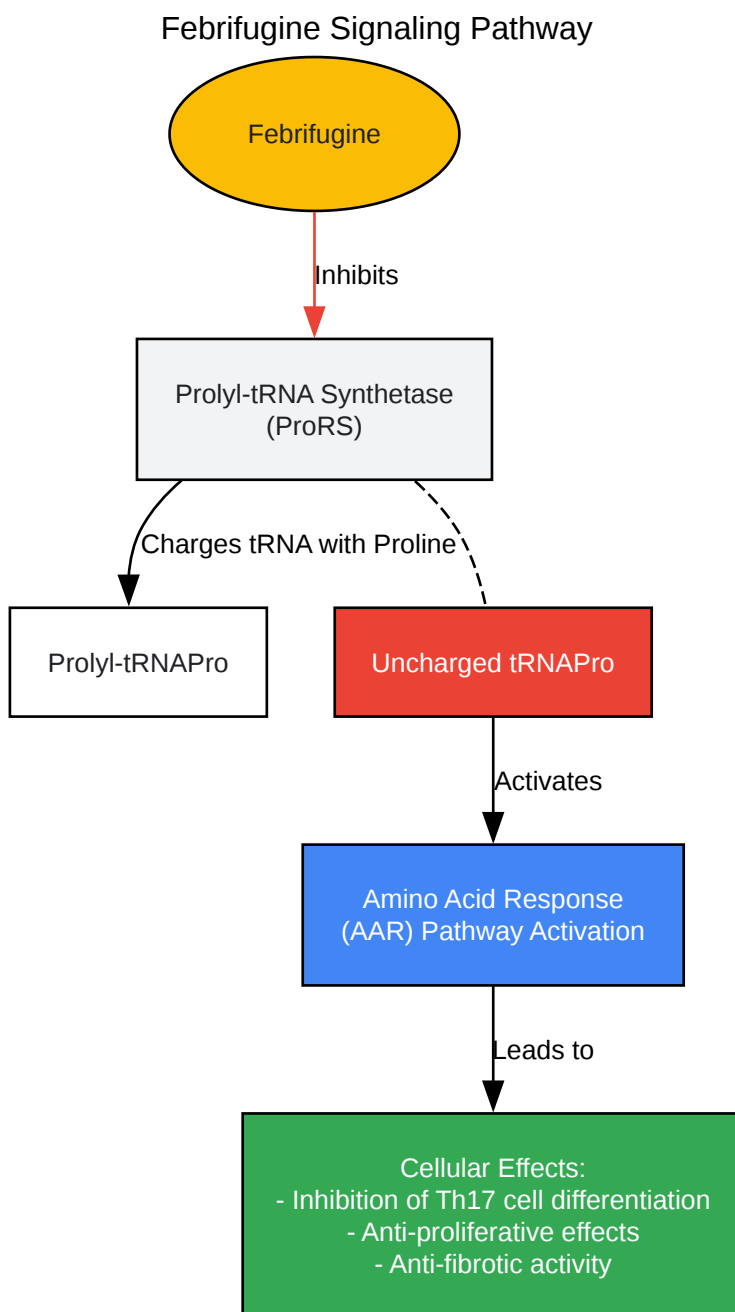
These application notes provide detailed protocols and supporting data for the effective delivery of **febrifugine** in cell culture experiments. They are intended for researchers, scientists, and drug development professionals working in areas such as cancer biology, parasitology, and inflammatory diseases.

Introduction

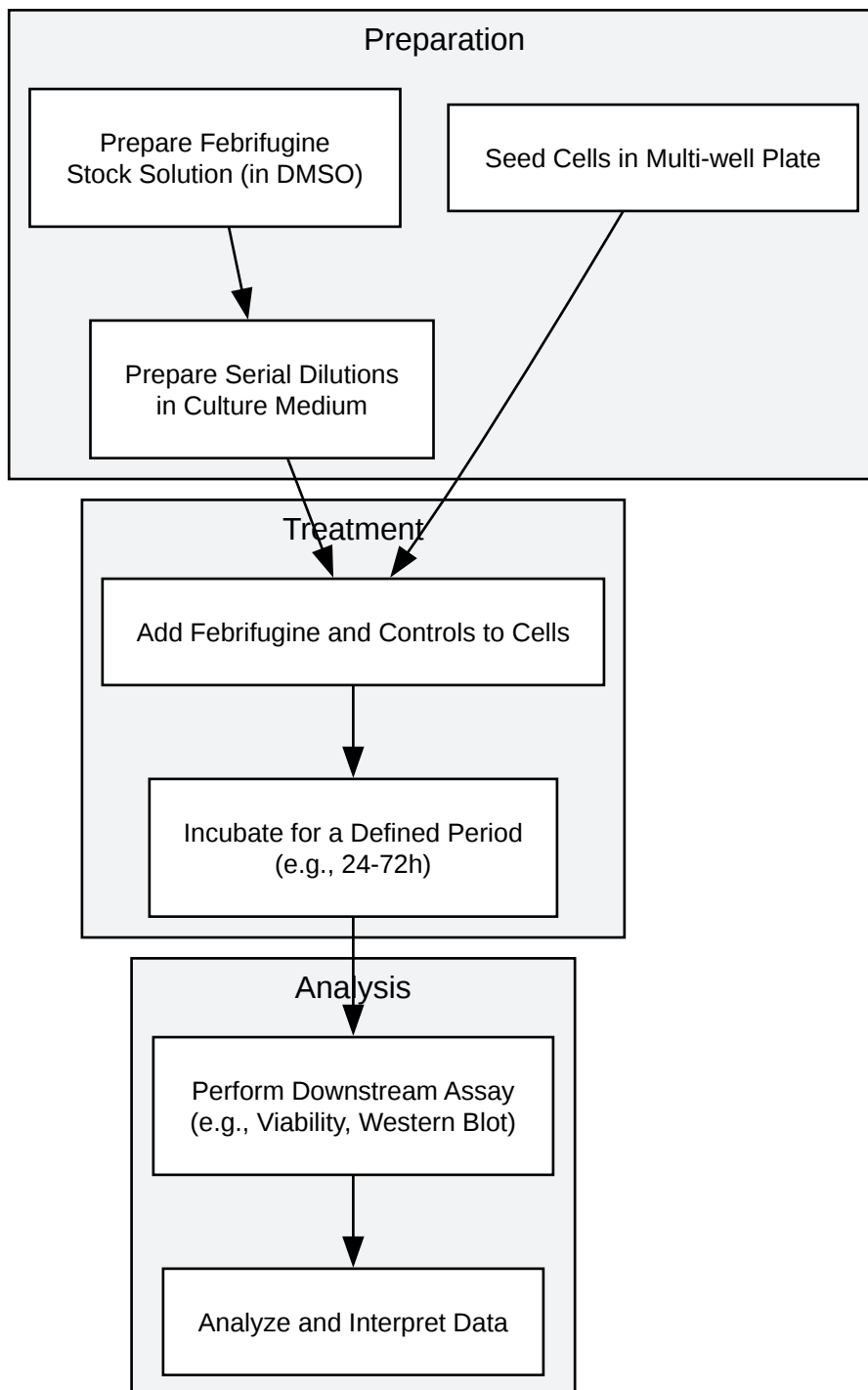
Febrifugine is a quinazolinone alkaloid originally isolated from the roots of the Chinese hydrangea, *Dichroa febrifuga*. It has a long history of use in traditional Chinese medicine for treating malaria. Modern research has revealed its potent biological activities, including antimalarial, anticancer, and anti-inflammatory effects. The primary mechanism of action of **febrifugine** and its synthetic analog, halofuginone, is the inhibition of prolyl-tRNA synthetase (ProRS). This inhibition leads to the accumulation of uncharged prolyl-tRNA, which activates the amino acid response (AAR) pathway, a key regulator of cellular stress responses.

Mechanism of Action: Signaling Pathway

Febrifugine exerts its cellular effects by targeting a fundamental process in protein synthesis. By inhibiting prolyl-tRNA synthetase (ProRS), it mimics a state of proline starvation, triggering a cellular stress response pathway.



General Experimental Workflow



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